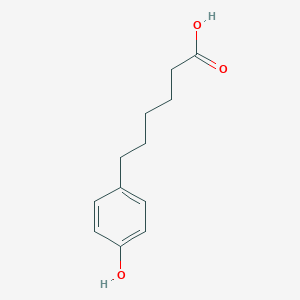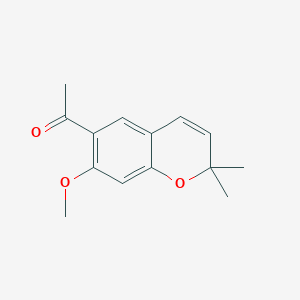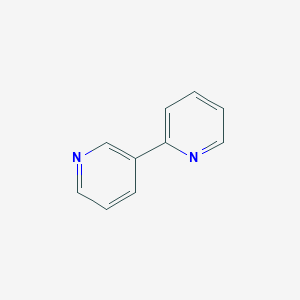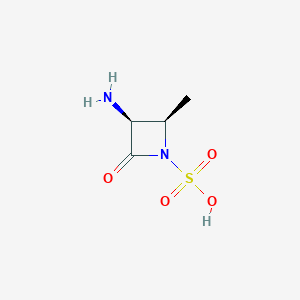
Cyclopamine-KAAD
Descripción general
Descripción
Cyclopamine-KAAD is a potent, cell-permeable analog of Cyclopamine . It specifically inhibits the Hedgehog (Hh) signaling with similar or lower toxicity . It is a synthetic derivative of the plant-derived teratogen and SMO antagonist cyclopamine .
Molecular Structure Analysis
Cyclopamine-KAAD has an empirical formula of C44H63N3O4 . It contains 120 bonds in total, including 57 non-H bonds, 11 multiple bonds, 12 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, 2 secondary amides (aliphatic), 1 ketone (aliphatic), 1 tertiary amine (aliphatic), and 1 ether .Physical And Chemical Properties Analysis
Cyclopamine-KAAD has a molecular weight of 697.99 g/mol . It has 7 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Cyclopamine-KAAD and its derivatives have been extensively studied for their potential in cancer therapeutics . The discovery of the mode of action of plant-derived cyclopamine and the importance of this target in cancer has attracted the attention of many researchers .
Inhibition of Hedgehog (Hh) Signaling
Cyclopamine-KAAD is a potent analog of Cyclopamine that specifically inhibits Hedgehog (Hh) signaling . This inhibition is achieved with similar or lower toxicity .
3. Regulation of Cell Migration and Invasion Cyclopamine-KAAD has been found to inhibit the invasion and migration of Bel-7402 hepatocarcinoma cells . It decreases the expression of nuclear glioma-associated oncogene 1 (Gli1) and cytosolic MMP-9, pERK1, and pERK2 proteins in a dose-dependent manner .
Sensitization to TRAIL-Induced Apoptosis
Cyclopamine-KAAD has been shown to sensitize human glioma cells to TRAIL-induced apoptosis . It increases TRAIL-mediated cell death in NCH82 and NCH89 human glioblastoma cultures and upregulates expression of the death receptors DR4 and DR5 in LN229 and U251 glioma cells .
Induction of Rapid Cell Death
Cyclopamine-KAAD has been reported to induce rapid cell death in human medulloblastoma .
6. Promotion of SmoA1 Exit from Endoplasmic Reticulum Cyclopamine-KAAD binds to SmoA1 and promotes its exit from the endoplasmic reticulum .
Mecanismo De Acción
Target of Action
Cyclopamine-KAAD is a potent inhibitor of the Hedgehog (Hh) signaling pathway . Its primary target is a protein called Smoothened (Smo), which is a key player in the Hh signaling pathway . This pathway plays a crucial role in embryonic development and, when dysregulated, can contribute to the development of cancer .
Mode of Action
Cyclopamine-KAAD interacts with its target, Smo, by binding to it in a dose-dependent manner . This binding promotes the exit of Smo from the endoplasmic reticulum . The interaction of Cyclopamine-KAAD with Smo inhibits the Hh signaling pathway, thereby suppressing the activation of this pathway .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopamine-KAAD is the Hedgehog signaling pathway . By inhibiting Smo, Cyclopamine-KAAD suppresses the activation of the Hh pathway . This results in downstream effects that include the inhibition of cellular processes such as cell growth and differentiation, which are regulated by the Hh pathway .
Pharmacokinetics
It is known that cyclopamine-kaad is cell-permeable , which suggests that it can be absorbed and distributed within the body’s cells
Result of Action
The inhibition of the Hh signaling pathway by Cyclopamine-KAAD has several molecular and cellular effects. It has been shown to inhibit the invasion and migration of certain cancer cells . Additionally, it decreases the expression of certain proteins, including the glioma-associated oncogene 1 (Gli1), and increases TRAIL-mediated cell death in certain types of glioblastoma cultures .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16760383 | |
CAS RN |
306387-90-6 | |
| Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Cyclopamine-KAAD and how does it exert its effect?
A1: Cyclopamine-KAAD acts as an antagonist of Smoothened (SMO) [, , , , ], a G protein-coupled receptor (GPCR) crucial for the Hedgehog (Hh) signaling pathway. By binding to SMO, Cyclopamine-KAAD inhibits the pathway, ultimately disrupting downstream signaling events like the activation of GLI transcription factors. This inhibition has been linked to decreased cell viability, reduced clonogenicity, and induction of apoptosis in various cancer cell lines [, , , ].
Q2: How does the inhibition of SMO by Cyclopamine-KAAD impact specific cellular processes in cancer cells?
A2: In DLBCL cell lines, particularly the ABC subtype, inhibiting SMO with Cyclopamine-KAAD has been shown to decrease the phosphorylation levels of AKT, a key protein kinase involved in cell survival and proliferation []. Furthermore, this inhibition can also lead to a decrease in the expression of BCL2 [], an anti-apoptotic protein, making cells more susceptible to apoptosis. These effects highlight the potential of Cyclopamine-KAAD as an anti-cancer agent.
Q3: Are there any differences in the cellular response to Cyclopamine-KAAD depending on the presence of specific genetic alterations?
A3: Research suggests that DLBCL cells harboring the t(14;18)(q32;q21) translocation, which often leads to BCL2 overexpression, display resistance to apoptosis induced by Cyclopamine-KAAD alone []. This finding suggests that combining Cyclopamine-KAAD with agents that functionally inhibit BCL2 might be a promising therapeutic strategy in such cases.
Q4: Can the efficacy of Cyclopamine-KAAD be influenced by the tumor microenvironment?
A4: Studies have indicated that the presence of stromal cells can lead to upregulation of BCL2 in tumor cells, potentially impacting the effectiveness of Cyclopamine-KAAD []. This observation underscores the complexity of tumor biology and the importance of considering the microenvironment when developing therapeutic strategies.
Q5: Are there alternative binding sites for Cyclopamine-KAAD on SMO?
A5: Research using a NanoBRET-based binding assay has revealed the existence of two distinct binding sites for a fluorescent derivative of Cyclopamine, BODIPY-cyclopamine, on SMO [, ]. This finding provides valuable insights into the molecular pharmacology of SMO and may have implications for the development of more selective and potent SMO inhibitors.
Q6: Beyond its use in cancer, are there other potential applications of Cyclopamine-KAAD being explored?
A6: Research suggests that Cyclopamine-KAAD can inhibit postnatal beta cell neogenesis from adult rat exocrine pancreas in vitro []. While this finding is in its early stages, it highlights the potential of Cyclopamine-KAAD as a tool to study pancreatic development and beta cell regeneration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)



![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)





